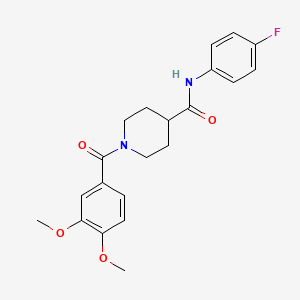![molecular formula C13H18N2O3S2 B11604224 3-({[(4-Methoxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B11604224.png)
3-({[(4-Methoxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(4-Methoxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiolane ring, a methoxyphenyl group, and a thioxomethylamino group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
准备方法
合成路线和反应条件
3-({[(4-甲氧基苯基)氨基]硫代羰基}氨基)-3-甲基硫代戊烷-1,1-二酮的合成通常涉及多个步骤,包括硫代戊烷环的形成以及甲氧基苯基和硫代羰基氨基的引入。常见的合成路线可能涉及使用试剂,如硫醇、胺和甲氧基苯基衍生物,在受控的温度和压力条件下进行。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。连续流动反应器和自动化合成系统等技术可用于简化生产流程。
化学反应分析
反应类型
3-({[(4-甲氧基苯基)氨基]硫代羰基}氨基)-3-甲基硫代戊烷-1,1-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将该化合物转化为其相应的硫醇或胺衍生物。
取代: 甲氧基苯基可以参与取代反应,从而形成不同的衍生物。
常用试剂和条件
在这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和亲核试剂(例如卤化物)。温度、溶剂和 pH 等反应条件受到严格控制,以获得所需的产物。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生亚砜或砜,而取代反应可以产生各种甲氧基苯基衍生物。
科学研究应用
3-({[(4-甲氧基苯基)氨基]硫代羰基}氨基)-3-甲基硫代戊烷-1,1-二酮有几个科学研究应用,包括:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 探索其潜在的治疗特性,包括抗炎和抗菌作用。
工业: 用于开发新型材料和化学工艺。
作用机制
3-({[(4-甲氧基苯基)氨基]硫代羰基}氨基)-3-甲基硫代戊烷-1,1-二酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,调节其活性,并导致各种生物效应。确切的分子靶点和途径取决于具体应用和使用环境。
相似化合物的比较
类似化合物
与 3-({[(4-甲氧基苯基)氨基]硫代羰基}氨基)-3-甲基硫代戊烷-1,1-二酮类似的化合物包括:
- 4-氨基-3-甲氧基苯基硫氰酸盐盐酸盐
- 4-氨基-3-氯苯基硫氰酸盐
- 4-(二乙基氨基)苯基硫氰酸盐盐酸盐
独特性
3-({[(4-甲氧基苯基)氨基]硫代羰基}氨基)-3-甲基硫代戊烷-1,1-二酮与类似化合物不同之处在于其独特的官能团组合,赋予其独特的化学性质和潜在应用。其结构允许多种化学反应性和相互作用,使其成为各种研究和工业目的的宝贵化合物。
属性
分子式 |
C13H18N2O3S2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea |
InChI |
InChI=1S/C13H18N2O3S2/c1-13(7-8-20(16,17)9-13)15-12(19)14-10-3-5-11(18-2)6-4-10/h3-6H,7-9H2,1-2H3,(H2,14,15,19) |
InChI 键 |
FOOPCINPCWKWEO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11604144.png)
![5-bromo-3'-(3,5-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11604153.png)
![(5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604168.png)
![2-(Furan-2-yl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B11604187.png)
![2-{(4E)-4-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11604190.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11604198.png)
![2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone](/img/structure/B11604205.png)
![ethyl 3-bromo-2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11604209.png)
![(5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604214.png)

![ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11604226.png)
![N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11604239.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11604241.png)
![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate](/img/structure/B11604251.png)
